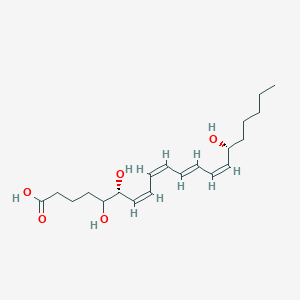

(5S,6R,15R)-5,6,15-Trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid

説明

Historical Discovery and Nomenclature

The discovery of lipoxins traces back to the pioneering work of Charles Serhan and colleagues in the 1980s, who first identified these molecules as products of arachidonic acid metabolism in human leukocytes. Lipoxins were initially characterized by their tetraene structure and hydroxyl groups at distinct positions, which conferred unique anti-inflammatory properties. The specific compound (5S,6R,15R)-5,6,15-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid emerged from subsequent investigations into aspirin’s role in modifying eicosanoid biosynthesis.

Aspirin’s acetylation of cyclooxygenase-2 (COX-2) was found to redirect arachidonic acid metabolism toward the production of 15-hydroxyeicosatetraenoic acid (15R-HETE), a precursor for 15-epi-lipoxin A4. This “aspirin-triggered” pathway, identified in the late 1990s, revealed that the compound’s 15R-hydroxyl group distinguishes it from native lipoxin A4 (LXA4), which carries a 15S-hydroxyl group. The systematic name reflects its stereochemistry: the 5S,6R,15R configuration denotes the spatial arrangement of hydroxyl groups on the 20-carbon eicosatetraenoic acid backbone. The “epi” prefix in its common name, 15-epi-lipoxin A4, underscores the epimeric relationship to LXA4 at the carbon-15 position.

Classification Within the Eicosanoid Family

Eicosanoids are oxygenated derivatives of 20-carbon polyunsaturated fatty acids, primarily arachidonic acid, that regulate inflammation, immunity, and homeostasis. This compound belongs to the lipoxin subclass of eicosanoids, which are further categorized as specialized pro-resolving mediators (SPMs). SPMs actively resolve inflammation by curtailing neutrophil recruitment, promoting macrophage clearance of cellular debris, and modulating cytokine production.

The structural and functional classification of this compound is summarized in Table 1.

Table 1: Classification of this compound

Lipoxins, including 15-epi-lipoxin A4, contrast with pro-inflammatory eicosanoids like leukotrienes and prostaglandins by promoting resolution rather than initiating inflammatory responses. Their dual role in dampening neutrophil activity and enhancing phagocytic clearance positions them as critical regulators of tissue repair.

Relationship to Lipoxin and Aspirin-Triggered Lipoxin (ATL) Derivatives

The structural and functional interplay between native lipoxin A4 (LXA4) and 15-epi-lipoxin A4 hinges on their biosynthetic pathways and receptor interactions. Both compounds share a common tetraene backbone but differ in the stereochemistry of their hydroxyl groups, particularly at carbon-15. LXA4 is synthesized via transcellular metabolism involving 15-lipoxygenase (15-LO) in epithelial cells and 5-lipoxygenase (5-LO) in leukocytes. In contrast, 15-epi-lipoxin A4 arises when aspirin acetylates COX-2, enabling the conversion of arachidonic acid to 15R-HETE, which is subsequently oxygenated by 5-LO to form the 15R epimer.

Table 2: Comparative Analysis of LXA4 and 15-epi-LXA4

Functionally, both epimers activate the lipoxin A4 receptor (ALXR, also known as FPR2), though 15-epi-lipoxin A4 exhibits prolonged activity due to its resistance to enzymatic degradation. In vitro studies demonstrate that 15-epi-lipoxin A4 inhibits neutrophil chemotaxis and transepithelial migration at nanomolar concentrations, with enhanced efficacy compared to LXA4 in certain contexts. This heightened bioactivity, coupled with its aspirin-inducible biosynthesis, underscores its therapeutic potential in resolving inflammation without suppressing innate immune responses.

特性

分子式 |

C20H32O5 |

|---|---|

分子量 |

352.5 g/mol |

IUPAC名 |

(6R,7Z,9Z,11E,13Z,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4+,7-5-,13-9-,14-10-/t17-,18-,19?/m1/s1 |

InChIキー |

IXAQOQZEOGMIQS-XKBKCPIJSA-N |

異性体SMILES |

CCCCC[C@H](/C=C\C=C\C=C/C=C\[C@H](C(CCCC(=O)O)O)O)O |

正規SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |

製品の起源 |

United States |

準備方法

Chemical Synthesis

Total Organic Synthesis

Total synthesis of 15-epi-lipoxin A4 involves multi-step stereocontrolled reactions to construct the C20 polyunsaturated backbone with precise hydroxyl group configurations. Key steps include:

- Chiral Epoxide Formation : The (5S,6R)-epoxide intermediate is synthesized via Sharpless asymmetric epoxidation of a tetraene precursor, ensuring correct stereochemistry at C5 and C6.

- Hydroxylation at C15 : A stereoselective hydroxylation using oxazaborolidine catalysts introduces the 15(R)-hydroxyl group.

- Wittig Olefination : Sequential Wittig reactions assemble the conjugated tetraene system (7E,9E,11Z,13E) from smaller fragments.

Table 1: Representative Synthetic Pathway

Semi-Synthetic Approaches

15-epi-Lipoxin A4 is also derived from native lipoxin A4 (LXA4) via enzymatic epimerization:

Enzymatic Biosynthesis

Transcellular Biosynthesis

15-epi-Lipoxin A4 is generated during cell-cell interactions, notably between endothelial cells and neutrophils:

- COX-2 Acetylation : Aspirin acetylates COX-2 at Ser530, redirecting arachidonic acid metabolism to produce 15R-HETE instead of prostaglandins.

- 5-LO Conversion : Neutrophils convert 15R-HETE to 15-epi-LXA4 via 5-LO–mediated oxidation, forming a 5(6)-epoxytetraene intermediate.

Table 2: Biosynthetic Parameters

| Parameter | Value | Reference |

|---|---|---|

| 15R-HETE production rate | 12.4 ± 1.8 ng/10⁶ cells/hr | |

| 15-epi-LXA4 yield | 3.2 ± 0.5 ng/10⁶ cells/hr | |

| Optimal aspirin dose | 300 µM (in vitro) |

Purification and Characterization

Chromatographic Isolation

Challenges and Optimization

Stereochemical Control

Industrial-Scale Production

Supplier Synthesis Methods

Major suppliers (e.g., TargetMol, Cayman Chemical) use hybrid chemical-enzymatic routes:

- Chemical Synthesis : Steps 1–3 from Table 1.

- Enzymatic Resolution : Candida antarctica lipase separates 15R and 15S epimers.

化学反応の分析

科学研究における用途

(5S,6R,15R)-5,6,15-トリヒドロキシ-7,9,13-トランス-11-シス-エイコサテトラエン酸は、科学研究において多くの用途があります。

化学: そのユニークな化学的性質と反応性について研究されています。

生物学: 細胞シグナル伝達と炎症の解決において重要な役割を果たします。

医学: 炎症性疾患や状態の治療における潜在的な治療効果について調査されています。

産業: 抗炎症薬やその他の生物活性化合物の開発に使用されています。

科学的研究の応用

Anti-Inflammatory Properties

Mechanism of Action:

15-epi-Lipoxin A4 plays a critical role in the resolution of inflammation. It acts by modulating the immune response and promoting the clearance of inflammatory cells from sites of injury or infection. This compound enhances the phagocytic activity of macrophages and promotes the production of anti-inflammatory cytokines while inhibiting pro-inflammatory mediators such as IL-8 .

Case Study:

In a study examining the effects of lipoxins on human macrophages exposed to lipopolysaccharides (LPS), it was found that 15-epi-Lipoxin A4 significantly reduced TNF production induced by LPS. The inhibition was dose-dependent, with notable effects observed at concentrations as low as 0.1 µM . This suggests its potential therapeutic use in conditions characterized by chronic inflammation.

Cardiovascular Health

Role in Atherosclerosis:

Research indicates that 15-epi-Lipoxin A4 may have protective effects against atherosclerosis by promoting the resolution of inflammation in vascular tissues. The compound facilitates the transition from an inflammatory state to a healing phase in arterial lesions .

Data Table: Effects on Inflammatory Markers

Potential in Cancer Therapy

Tumor Microenvironment:

Emerging evidence suggests that 15-epi-Lipoxin A4 may influence tumor progression by modulating the immune environment within tumors. By promoting apoptosis in cancer cells and enhancing anti-tumor immunity, this compound could serve as an adjunctive treatment in cancer therapies .

Case Study:

A study reported that treatment with 15-epi-Lipoxin A4 led to increased apoptosis in certain cancer cell lines while simultaneously enhancing the activity of cytotoxic T lymphocytes against tumor cells. This dual action highlights its potential utility in cancer immunotherapy .

Neuroprotective Effects

Cognitive Health:

There is growing interest in the neuroprotective properties of lipoxins like 15-epi-Lipoxin A4. Research indicates that these compounds may help mitigate neuroinflammation associated with neurodegenerative diseases such as Alzheimer's disease .

Data Table: Neuroprotective Mechanisms

| Mechanism | Effect | Reference |

|---|---|---|

| Reduction of Neuroinflammation | Decreased levels of pro-inflammatory cytokines | |

| Promotion of Neuronal Survival | Enhanced neuronal resilience under stress conditions |

Implications for Clinical Applications

The diverse applications of (5S,6R,15R)-5,6,15-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid suggest significant clinical implications:

- Chronic Inflammatory Diseases: Its ability to resolve inflammation positions it as a potential therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease.

- Cardiovascular Disorders: Given its role in resolving vascular inflammation, it may be beneficial in treating or preventing atherosclerosis and related cardiovascular conditions.

- Cancer Treatment: Its dual role in promoting apoptosis and enhancing immune response could make it a valuable component of cancer treatment regimens.

作用機序

類似の化合物との比較

類似の化合物

リポキシンA4: 同様の抗炎症作用を持つリポキシンファミリーの別のメンバー。

レゾルビンD1: 強力な抗炎症作用を持つ、ドコサヘキサエン酸 (DHA) から誘導された別のクラスのSPM。

マレシン1: DHAから誘導された別のSPMであり、組織再生と炎症の解決における役割で知られています。

独自性

(5S,6R,15R)-5,6,15-トリヒドロキシ-7,9,13-トランス-11-シス-エイコサテトラエン酸は、その特定の立体化学と、炎症反応を調節する方法の正確さにより、ユニークです。複数の受容体やシグナル伝達経路と相互作用する能力は、他の類似の化合物とは異なります。

類似化合物との比較

Native Lipoxin A4 (LXA4)

Structure: LXA4 is (5S,6R,15S)-5,6,15-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid . Key Differences:

- C15 Configuration : LXA4 has a 15S-hydroxyl group, whereas 15R-LXA4 has a 15R configuration.

- Biosynthesis : LXA4 is formed via 15-LOX and 5-LOX interactions, while 15R-LXA4 requires aspirin-induced acetylation of COX-2 to generate 15R-HETE, which is further metabolized by 5-LOX .

Bioactivity : - Both bind to the ALX/FPR2 receptor, but 15R-LXA4 exhibits prolonged half-life due to resistance to enzymatic inactivation (e.g., dehydrogenation by 15-hydroxyprostaglandin dehydrogenase) .

- In murine models, 15R-LXA4 demonstrated superior anti-inflammatory efficacy (nanomolar potency) compared to LXA4, particularly in reducing leukocyte adhesion and vascular permeability .

Lipoxin B4 (LXB4)

Structure: LXB4 is (5S,14R,15S)-5,14,15-trihydroxy-6,10,12-trans-8-cis-eicosatetraenoic acid . Key Differences:

- Hydroxylation Sites : LXB4 hydroxylates at C5, C14, and C15, whereas 15R-LXA4 hydroxylates at C5, C6, and C15.

- Stereochemistry : LXB4 retains the 15S configuration but lacks the C6 hydroxyl group critical for ALX/FPR2 binding.

Bioactivity : - LXB4 modulates distinct pathways, such as inhibiting angiogenesis and enhancing bacterial phagocytosis, but is less potent than 15R-LXA4 in leukocyte regulation .

Aspirin-Triggered Lipoxins (ATLs)

Examples : 15-epi-LXA4 (15R-LXA4) and 15-epi-LXB4.

Structural Basis :

- ATLs are 15R epimers of native lipoxins, formed via aspirin’s acetylation of COX-2 .

Bioactivity : - 15R-LXA4 is equipotent to dexamethasone in resolving acute inflammation and mediates aspirin’s cardioprotective effects .

- ATLs are 2–3 times more stable in vivo due to resistance to β-oxidation and dehydrogenation .

Other Lipoxin Analogs

6S-LXA4: Structure: (5S,6S,15S)-5,6,15-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid . Difference: C6R in LXA4 vs. C6S in 6S-LXA4. Activity: Less potent in ALX/FPR2 activation compared to 15R-LXA4 .

11-trans-LXA4: Structure: (5S,6R,15S)-5,6,15-trihydroxy-7,9,11,13-trans-eicosatetraenoic acid . Difference: 11-cis double bond in LXA4 vs. 11-trans. Activity: Reduced anti-inflammatory potency due to altered receptor binding .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。